Cas no 2200-91-1 (Phenol, 4-ethynyl-)

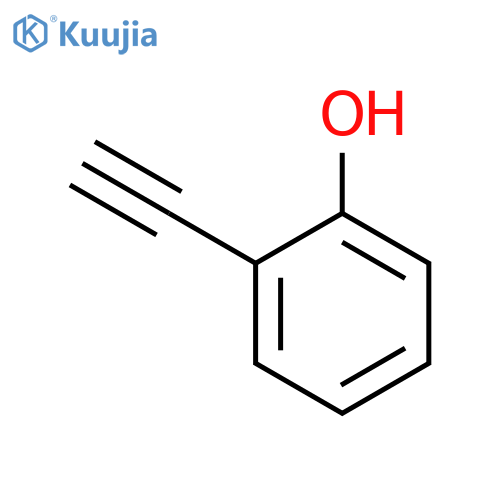

Phenol, 4-ethynyl- structure

商品名:Phenol, 4-ethynyl-

Phenol, 4-ethynyl- 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-ethynyl-

- 4-ETHYNYLPHENOL

- 4-ETHYNYL-PHENOL

- NSC 114470

- 4-AminobenzoicacidN-propylester

- SY032040

- 4-Hydroxyphenylacetylene

- p-ethynylphenol

- A903153

- HLXJEKPLQLVJGK-UHFFFAOYSA-N

- SCHEMBL218284

- MFCD00078287

- 2200-91-1

- 101052-19-1

- EN300-743881

- DTXSID60905921

- AKOS006239520

- CS-0266218

- FT-0650526

-

- MDL: MFCD00078287

- インチ: InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H

- InChIKey: HLXJEKPLQLVJGK-UHFFFAOYSA-N

- ほほえんだ: C#CC1=CC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 118.042

- どういたいしつりょう: 118.042

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 216.2±23.0 °C at 760 mmHg

- フラッシュポイント: 97.0±15.6 °C

- 屈折率: 1.589

- じょうきあつ: No data available

Phenol, 4-ethynyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Phenol, 4-ethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A604927-1g |

4-Ethynylphenol |

2200-91-1 | 0.1M DEF | 1g |

$1602.0 | 2025-02-25 | |

| Enamine | EN300-743881-0.1g |

4-ethynylphenol |

2200-91-1 | 95% | 0.1g |

$1307.0 | 2024-05-23 | |

| Enamine | EN300-743881-0.25g |

4-ethynylphenol |

2200-91-1 | 95% | 0.25g |

$1366.0 | 2024-05-23 | |

| Enamine | EN300-743881-2.5g |

4-ethynylphenol |

2200-91-1 | 95% | 2.5g |

$2912.0 | 2024-05-23 | |

| Enamine | EN300-743881-0.5g |

4-ethynylphenol |

2200-91-1 | 95% | 0.5g |

$1426.0 | 2024-05-23 | |

| Aaron | AR00BG29-100mg |

4-Ethynyl-phenol |

2200-91-1 | 100mg |

$241.00 | 2025-02-12 | ||

| 1PlusChem | 1P00BFTX-100mg |

4-ETHYNYL-PHENOL |

2200-91-1 | 0.1M DEF | 100mg |

$215.00 | 2023-12-18 | |

| A2B Chem LLC | AF32933-1g |

4-Ethynylphenol |

2200-91-1 | 0.1M DEF | 1g |

$1063.00 | 2024-04-20 | |

| A2B Chem LLC | AF32933-250mg |

4-Ethynylphenol |

2200-91-1 | 97% | 250mg |

$592.00 | 2024-04-20 | |

| A2B Chem LLC | AF32933-50mg |

4-Ethynylphenol |

2200-91-1 | 0.1M DEF | 50mg |

$136.00 | 2024-04-20 |

Phenol, 4-ethynyl- 関連文献

-

Kristian B. ?rns?,Juan M. Garcia-Lastra,Gema De La Torre,F. J. Himpsel,Angel Rubio,Kristian S. Thygesen Chem. Sci. 2015 6 3018

-

Lerato Hlekelele,Nomvuyo E. Nomadolo,Katlego Z. Setshedi,Lethula E. Mofokeng,Avashnee Chetty,Vongani P. Chauke RSC Adv. 2019 9 14531

-

Pei-Hong Tong,Ling Zhu,Yi Zang,Jia Li,Xiao-Peng He,Tony D. James Chem. Commun. 2021 57 12098

-

Jiayu Tao,Yuchuan Xiao,Lei Sun,Jian Liu,Qingdao Zeng,Haijun Xu New J. Chem. 2022 46 17235

-

Suchismita Saha,Sohom Kundu,Pronay Kumar Biswas,Michael Bolte,Michael Schmittel Chem. Commun. 2022 58 13019

2200-91-1 (Phenol, 4-ethynyl-) 関連製品

- 99595-76-3(Phenol,4-ethynyl-2-methyl-)

- 5101-44-0(2-Ethynylphenol)

- 74047-22-6(2-ethynylbenzene-1,4-diol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 55290-64-7(Dimethipin)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2200-91-1)Phenol, 4-ethynyl-

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):166.0/266.0/530.0/1310.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2200-91-1)4-Ethynylphenol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ